3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a propan-1-amine group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Mechanism of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with two methyl groups instead of three.
3-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a single methyl group on the pyrazole ring.
3-(1H-pyrazol-1-yl)propan-1-amine: Lacks methyl groups on the pyrazole ring.
Uniqueness: The presence of three methyl groups in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUTVJNXEQREHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543991 |
Source
|
Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69980-77-4 |
Source
|
Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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